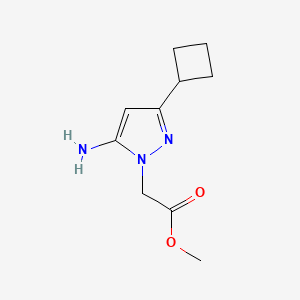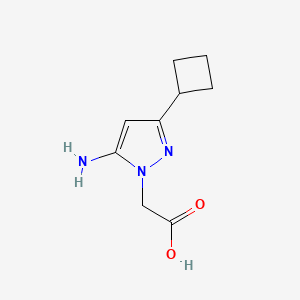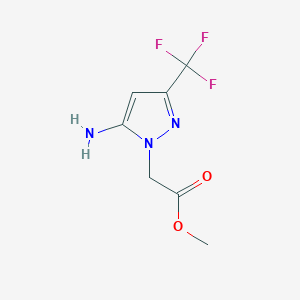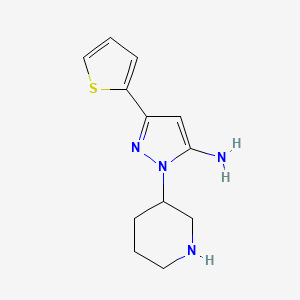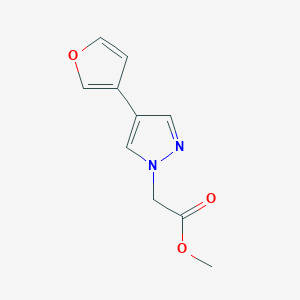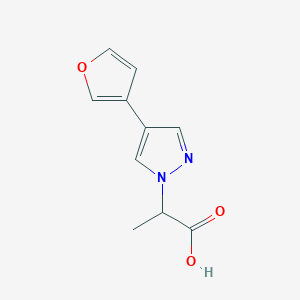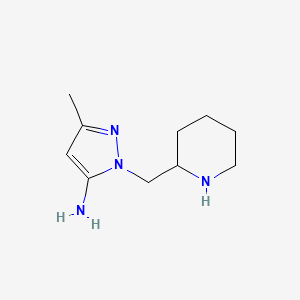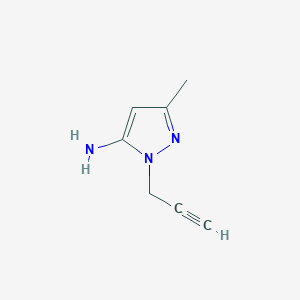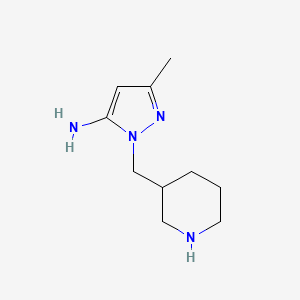
1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine (AE-PP) is a small molecule that has been widely studied in scientific research. AE-PP is a versatile molecule that has a wide range of applications in various fields, including biochemistry and physiology. AE-PP has been used in a variety of experiments and studies, and it has proven to be a valuable tool for researchers.
Aplicaciones Científicas De Investigación
Active Pharmaceutical Ingredients
This compound is used as an active pharmaceutical ingredient . Active pharmaceutical ingredients (APIs) are individual substances or a mixture of substances used to produce a drug or medical product. They have therapeutic activity and are responsible for the direct effect on the diagnosis, cure, mitigation, treatment, or prevention of disease .
Organic Light-Emitting Diodes (OLEDs)
Compounds similar to “1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine” have been used in the synthesis of highly efficient blue fluorescent organic light-emitting diodes . These compounds can be thermally stable with decomposition temperatures in the range of 454-476 °C and high photoluminescence quantum yields over 86% .
Synthesis of Heterocycles
Organic azides, such as “1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine”, have been used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of its rings .
Photodynamic Therapy
Azides and porphyrinoids can give rise to new derivatives with significant biological properties and as new materials’ components . They can be used in photodynamic therapy, a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light .
Microorganisms Photoinactivation
Azides and porphyrinoids can be used in the photoinactivation of microorganisms . This is a process where light energy is used to inactivate microorganisms, including bacteria, viruses, fungi, and protozoa .
Supramolecular Assembly
Azides and porphyrinoids can be used in supramolecular assembly . Supramolecular assembly involves the organization of molecules into a well-defined, functional structure using non-covalent interactions .
Propiedades
IUPAC Name |
2-(2-azidoethyl)-5-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7/c11-10-7-9(8-3-1-2-4-13-8)15-17(10)6-5-14-16-12/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBMTTGRFOIRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




